molecular formula C10H14N2O2S B6161042 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide CAS No. 1153319-03-9

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide

Cat. No.: B6161042
CAS No.: 1153319-03-9
M. Wt: 226.3
InChI Key:
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Description

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyclopropylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other sulfonamides. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.

Properties

CAS No.

1153319-03-9

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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